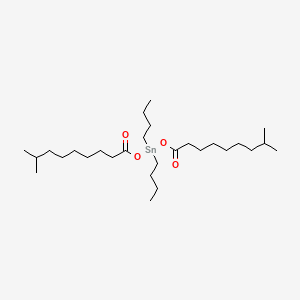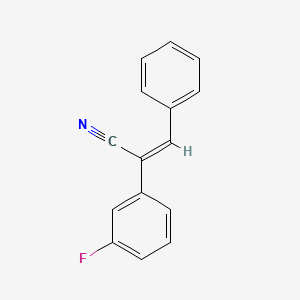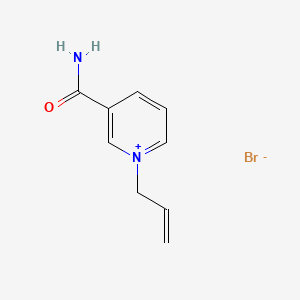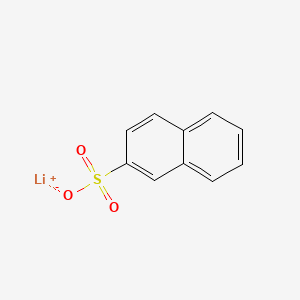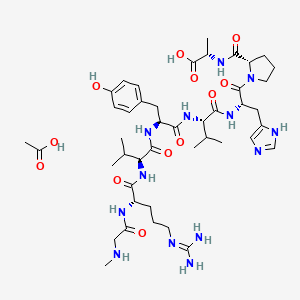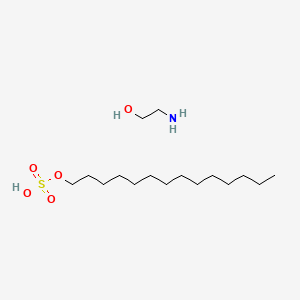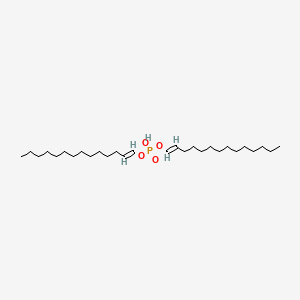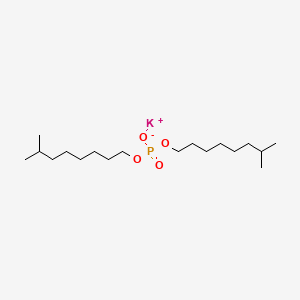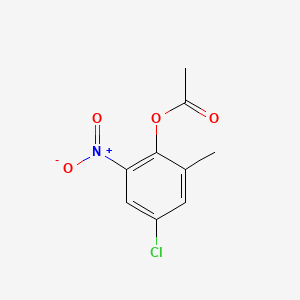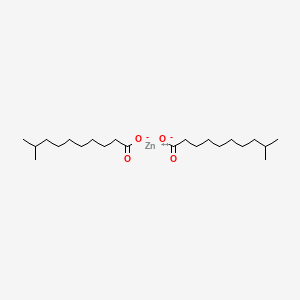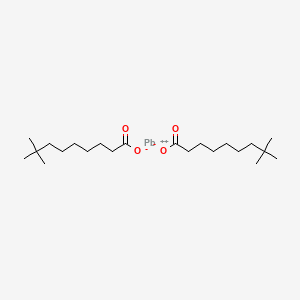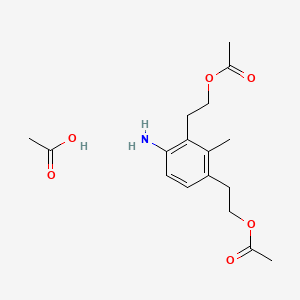
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is a chemical compound with the molecular formula C19H28N2O8. It is known for its unique structure, which includes an ammonium ion bonded to a m-tolyl group and two 2-acetoxyethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate typically involves the reaction of m-toluidine with acetic anhydride and ethylene glycol diacetate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures before being released for use .
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-acetamido-2-methoxyphenyl)bis(2-acetoxyethyl)ammonium acetate
- N,N-bis(2-acetoxyethyl)-m-tolylamine
Uniqueness
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .
Propriétés
Numéro CAS |
93904-67-7 |
|---|---|
Formule moléculaire |
C17H25NO6 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
acetic acid;2-[3-(2-acetyloxyethyl)-4-amino-2-methylphenyl]ethyl acetate |
InChI |
InChI=1S/C15H21NO4.C2H4O2/c1-10-13(6-8-19-11(2)17)4-5-15(16)14(10)7-9-20-12(3)18;1-2(3)4/h4-5H,6-9,16H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
ZPQIRKPXCCBPCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1CCOC(=O)C)N)CCOC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


